2.1 Synthesis of 5-Chloromethyl-6-ethoxycarbonyluracil: Furo[3,4-D]pyrimidine-2,4,7(1H,3H,5H)-trione serves as a precursor for synthesizing 5-Chloromethyl-6-ethoxycarbonyluracil []. This compound is then further utilized to synthesize various 5-(substituted-methyl)-6-ethoxy-carbonyluracils and subsequently 5-(substituted-methyl)-6-carbamoyluracils.
2.2 Synthesis of 1-(β-D-ribofuranosyl)furo[3,4-d]pyrimidine-2,4,7(1H,3H,5H)-trione: The silylated derivative of Furo[3,4-D]pyrimidine-2,4,7(1H,3H,5H)-trione reacts with 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose in the presence of SnCl4 as a catalyst. This reaction yields 1-(2,3,5-tri-O-benzoyl-β-D-ribofuranosyl)furo[3,4-d]pyrimidine-2,4,7(1H,3H,5H)-trione, which upon hydrolysis by sodium methoxide, yields the desired N1-nucleoside [, ].
4.1 Nucleophilic Substitution: The 5-chloromethyl group in 5-Chloromethyl-6-ethoxycarbonyluracil, derived from Furo[3,4-D]pyrimidine-2,4,7(1H,3H,5H)-trione, undergoes nucleophilic substitution reactions with various nucleophiles like secondary amines, alcohols, and sodium thiolates []. This reaction allows the introduction of diverse substituents at the 5-position.
4.2 Glycosylation: The silylated derivative of Furo[3,4-D]pyrimidine-2,4,7(1H,3H,5H)-trione undergoes glycosylation reactions with protected ribofuranose derivatives. This reaction is crucial for synthesizing nucleoside analogs [, ].
Anticancer Research: Derivatives, particularly 5-(substituted-methyl)-6-carbamoyluracils, exhibit growth-inhibitory activity against L-1210 leukemia cells [, ]. This activity suggests their potential as lead compounds for developing new anticancer drugs.
Nucleoside Analog Synthesis: Furo[3,4-D]pyrimidine-2,4,7(1H,3H,5H)-trione acts as a precursor for synthesizing nucleoside analogs, which are essential in studying nucleic acid biochemistry and developing antiviral and anticancer agents [, ].
CAS No.: 3025-88-5
CAS No.: 101312-07-6
CAS No.: 19519-55-2
CAS No.: 1228259-70-8
CAS No.: 169327-82-6